Fingolimod Methyl Impurity
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Overview
Description
Fingolimod Methyl Impurity is a process-related impurity observed during the synthesis of Fingolimod, an immunomodulating drug used primarily for the treatment of multiple sclerosis . This impurity is formed during the manufacturing process and needs to be identified and characterized to ensure the quality and safety of the final drug product .
Mechanism of Action
Target of Action
Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .
Mode of Action
Upon phosphorylation, this compound binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .
Pharmacokinetics
Fingolimod, the parent compound, is known to be orally active
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .
Biochemical Analysis
Biochemical Properties
Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .
Cellular Effects
This compound may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .
Molecular Mechanism
The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that this compound might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .
Temporal Effects in Laboratory Settings
While specific studies on this compound are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that this compound may exhibit similar temporal effects.
Dosage Effects in Animal Models
In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that this compound might exhibit similar dosage-dependent effects.
Metabolic Pathways
Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . This compound might be involved in similar metabolic pathways.
Subcellular Localization
Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .
Preparation Methods
The preparation of Fingolimod Methyl Impurity involves a multi-step synthetic route starting from m-bromophenylethyl alcohol . The process includes four main steps:
Initial Reaction: m-bromophenylethyl alcohol undergoes a reaction to form an intermediate compound.
Intermediate Transformation: The intermediate compound is further reacted under specific conditions to form another intermediate.
Formation of this compound: The final intermediate undergoes a reaction to form this compound.
Purification: The impurity is purified to achieve a purity level of more than 98%.
Chemical Reactions Analysis
Fingolimod Methyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
Scientific Research Applications
Fingolimod Methyl Impurity has several scientific research applications:
Comparison with Similar Compounds
Fingolimod Methyl Impurity can be compared with other similar impurities observed during the synthesis of Fingolimod, such as:
- N,N-dimethyl impurity
- Nitromono methyl impurity
- Nitrohydroxy impurity
- Hydroxy impurity
These impurities are formed through similar synthetic routes and have comparable chemical properties. this compound is unique in its specific formation pathway and the conditions required for its synthesis .
Properties
CAS No. |
162361-47-9 |
---|---|
Molecular Formula |
C20H35NO2 |
Molecular Weight |
321.51 |
Appearance |
Off-white to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
Origin of Product |
United States |
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